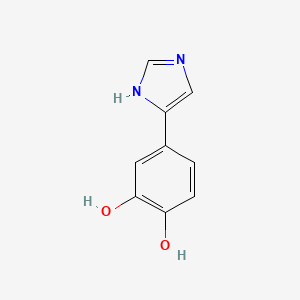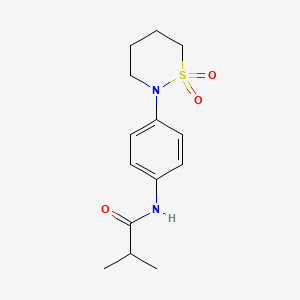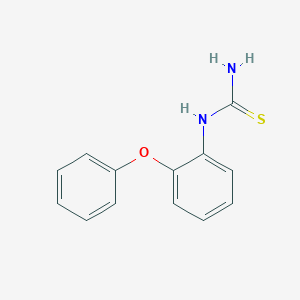![molecular formula C9H14O3 B2976478 1,9-Dioxaspiro[5.5]undecan-5-one CAS No. 2247104-54-5](/img/structure/B2976478.png)
1,9-Dioxaspiro[5.5]undecan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Dioxaspiro[55]undecan-5-one is a spiro compound characterized by a unique bicyclic structure that includes two oxygen atoms within a spiro ring system
Mechanism of Action
The mechanism of action of a spiro compound would depend on its specific structure and the functional groups it contains. It could interact with various biological targets such as enzymes, receptors, or DNA, leading to changes in cellular processes and biochemical pathways .
The pharmacokinetics of a spiro compound, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by factors such as its size, polarity, and stability. These properties can also affect the compound’s bioavailability, or the extent to which it reaches its site of action .
The action of a spiro compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .
Preparation Methods
The synthesis of 1,9-Dioxaspiro[5.5]undecan-5-one typically involves the reaction of appropriate diols with ketones under acidic conditions to form the spirocyclic structure. One common method involves the use of lithiated acetone dimethylhydrazone, which is treated with a suitable alkyl halide followed by an aldol condensation with an aldehyde . The resulting intermediate undergoes hydrolysis to yield the desired spiro compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,9-Dioxaspiro[5.5]undecan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The spiro compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the oxygen atoms.
Hydrolysis: Acidic or basic hydrolysis can break the spiro ring, leading to the formation of diols and other products.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,9-Dioxaspiro[5.5]undecan-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and other heterocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
1,9-Dioxaspiro[5.5]undecan-5-one can be compared with other spiro compounds such as:
1,7-Dioxaspiro[5.5]undecane: Similar in structure but with different chemical properties and reactivity.
1,3-Dioxane derivatives: These compounds have different ring sizes and substitution patterns, leading to varied applications and reactivity.
1,3-Dithiane derivatives: Contain sulfur atoms instead of oxygen, resulting in different chemical behavior and uses.
The uniqueness of this compound lies in its specific ring structure and the presence of two oxygen atoms, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1,9-dioxaspiro[5.5]undecan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8-2-1-5-12-9(8)3-6-11-7-4-9/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQZMRKYBMROMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(CCOCC2)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide](/img/structure/B2976396.png)
![13-fluoro-5-[2-(1-methylindol-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2976397.png)

![5-methanesulfonyl-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2976400.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2976402.png)
![2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(4-ETHOXYPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2976403.png)
![1'-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2976404.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2976406.png)
![4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide](/img/structure/B2976407.png)
![1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2976410.png)
![N-(4-ethylphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2976414.png)
![1,4-Bis[5-tert-butyl-2-(pentyloxy)benzenesulfonyl]piperazine](/img/structure/B2976415.png)

